7,8-Difluoroquinolin-5-amine
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Overview
Description
7,8-Difluoroquinolin-5-amine is a fluorinated quinoline derivative with the molecular formula C₉H₆F₂N₂. This compound is part of a broader class of fluorinated quinolines, which are known for their significant biological activities and applications in various fields, including medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Difluoroquinolin-5-amine typically involves the fluorination of quinoline derivatives. One common method includes the nucleophilic substitution of halogen atoms in quinoline precursors with fluorine atoms. This can be achieved through reactions with reagents such as Me₂PSiMe₃, resulting in the formation of dimethylphosphano derivatives, which can then be further transformed into the desired fluorinated quinoline .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing efficient and cost-effective reagents and catalysts. The use of microwave-assisted synthesis, solvent-free conditions, and recyclable catalysts are some of the green chemistry approaches being explored to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7,8-Difluoroquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and amine derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
7,8-Difluoroquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Mechanism of Action
The mechanism of action of 7,8-Difluoroquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The incorporation of fluorine atoms enhances the compound’s ability to penetrate cell membranes and bind to target sites with high affinity. This results in the inhibition of enzyme activity or disruption of biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 5,7-Difluoroquinolin-2-amine
- 6,8-Difluoroquinoline
- 7-Fluoro-4-chloroquinoline
Comparison: 7,8-Difluoroquinolin-5-amine is unique due to the specific positioning of the fluorine atoms at the 7 and 8 positions on the quinoline ring. This unique arrangement contributes to its distinct chemical reactivity and biological activity compared to other fluorinated quinolines. For instance, while 5,7-Difluoroquinolin-2-amine and 6,8-Difluoroquinoline also exhibit significant biological activities, their reactivity patterns and target interactions differ due to the variations in fluorine atom placement .
Properties
Molecular Formula |
C9H6F2N2 |
---|---|
Molecular Weight |
180.15 g/mol |
IUPAC Name |
7,8-difluoroquinolin-5-amine |
InChI |
InChI=1S/C9H6F2N2/c10-6-4-7(12)5-2-1-3-13-9(5)8(6)11/h1-4H,12H2 |
InChI Key |
NTDAJUSFWUBAOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2N)F)F)N=C1 |
Origin of Product |
United States |
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